molecular formula C13H14Cl2N6O6 B080350 Benzoic acid, 3,5-bis(3-(2-chloroethyl)-3-nitrosoureido)- CAS No. 13907-61-4

Benzoic acid, 3,5-bis(3-(2-chloroethyl)-3-nitrosoureido)-

Katalognummer B080350
CAS-Nummer: 13907-61-4
Molekulargewicht: 421.2 g/mol
InChI-Schlüssel: RRTCCTJFLQKSPL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzoic acid, 3,5-bis(3-(2-chloroethyl)-3-nitrosoureido)-, commonly known as BCNU, is a chemotherapy drug used to treat various types of cancer, including brain tumors, lymphomas, and multiple myeloma. BCNU is an alkylating agent that works by damaging the DNA of cancer cells, preventing them from dividing and growing.

Wirkmechanismus

BCNU works by damaging the DNA of cancer cells. It forms covalent bonds with the DNA, preventing it from replicating and dividing. This leads to the death of cancer cells and the shrinking of tumors. BCNU also has immunosuppressive effects, which can help prevent the rejection of transplanted organs.

Biochemische Und Physiologische Effekte

BCNU has several biochemical and physiological effects. It can cause bone marrow suppression, which can lead to anemia, thrombocytopenia, and leukopenia. BCNU can also cause gastrointestinal toxicity, including nausea, vomiting, and diarrhea. In addition, BCNU can cause pulmonary toxicity, liver toxicity, and renal toxicity.

Vorteile Und Einschränkungen Für Laborexperimente

BCNU has several advantages and limitations for lab experiments. One advantage is that it is a well-established chemotherapy drug with a known mechanism of action. This makes it a useful tool for studying the effects of chemotherapy on cancer cells. However, BCNU has several limitations, including its toxicity and potential side effects. It is also difficult to work with due to its instability and potential for degradation.

Zukünftige Richtungen

There are several future directions for BCNU research. One area of interest is the development of new formulations of BCNU that can improve its efficacy and reduce its toxicity. Another area of interest is the investigation of BCNU's potential use in combination with other chemotherapy drugs or immunotherapies. Finally, there is a need for further research into the long-term effects of BCNU on cancer survivors, including its potential impact on fertility and cognitive function.
Conclusion
In conclusion, BCNU is a chemotherapy drug with a well-established mechanism of action and a wide range of scientific research applications. While it has several biochemical and physiological effects and limitations for lab experiments, it remains an important tool in cancer research and treatment. Ongoing research into BCNU's future directions will continue to improve our understanding of its potential uses and limitations.

Synthesemethoden

BCNU is synthesized by reacting 1,3-dichloropropanol with nitrosourea in the presence of sodium hydroxide and benzoyl chloride. The resulting product is then purified through recrystallization and chromatography. The synthesis of BCNU is a complex process that requires careful attention to detail and safety precautions.

Wissenschaftliche Forschungsanwendungen

BCNU is widely used in cancer research and treatment. It has been shown to be effective in treating brain tumors, lymphomas, and multiple myeloma. BCNU is also used in combination with other chemotherapy drugs to increase their effectiveness. In addition, BCNU has been used in clinical trials to investigate its potential use in other types of cancer.

Eigenschaften

CAS-Nummer

13907-61-4

Produktname

Benzoic acid, 3,5-bis(3-(2-chloroethyl)-3-nitrosoureido)-

Molekularformel

C13H14Cl2N6O6

Molekulargewicht

421.2 g/mol

IUPAC-Name

3,5-bis[[2-chloroethyl(nitroso)carbamoyl]amino]benzoic acid

InChI

InChI=1S/C13H14Cl2N6O6/c14-1-3-20(18-26)12(24)16-9-5-8(11(22)23)6-10(7-9)17-13(25)21(19-27)4-2-15/h5-7H,1-4H2,(H,16,24)(H,17,25)(H,22,23)

InChI-Schlüssel

RRTCCTJFLQKSPL-UHFFFAOYSA-N

SMILES

C1=C(C=C(C=C1NC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O)C(=O)O

Kanonische SMILES

C1=C(C=C(C=C1NC(=O)N(CCCl)N=O)NC(=O)N(CCCl)N=O)C(=O)O

Andere CAS-Nummern

13907-61-4

Synonyme

3,5-Bis[3-(2-chloroethyl)-3-nitrosoureido]benzoic acid

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.